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Compound of Interest

Compound Name: 5-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1324408 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorothiazolo[5,4-
b]pyridine

Abstract
5-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound of significant interest in medicinal

chemistry and drug development. As a derivative of the thiazolo[5,4-b]pyridine scaffold, it

serves as a crucial building block for the synthesis of targeted kinase inhibitors and other

pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive

overview of the known and predicted physicochemical properties of 5-Chlorothiazolo[5,4-
b]pyridine, offering field-proven insights for researchers, scientists, and drug development

professionals. The document details the compound's structural and chemical properties,

outlines a robust workflow for its analytical characterization, and provides essential guidance

on its stability, handling, and storage. The synthesis of technical data with practical, causality-

driven explanations aims to empower researchers to effectively utilize this compound in their

discovery and development pipelines.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in
Modern Drug Discovery
The thiazolo[5,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, recognized

for its ability to interact with the ATP-binding sites of various kinases.[1] This structural motif is

integral to the design of inhibitors for targets such as PI3K, c-KIT, and VEGFR2, making it
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highly relevant in oncology and immunology research.[1][2][3] 5-Chlorothiazolo[5,4-
b]pyridine represents a key intermediate, where the chlorine atom at the 5-position provides a

versatile handle for further chemical modification through cross-coupling reactions, enabling

the exploration of structure-activity relationships (SAR).

Understanding the fundamental physicochemical properties of this starting material is

paramount, as these characteristics directly influence reaction efficiency, purification strategies,

formulation development, and, ultimately, the ADME (Absorption, Distribution, Metabolism, and

Excretion) profile of its derivatives. This guide serves as a foundational resource for its effective

application.

Table 1: Core Compound Identifiers

Identifier Value Source

IUPAC Name
5-chloro-[4][5]thiazolo[5,4-

b]pyridine
N/A

CAS Number 1313726-12-3 [6][7][8]

Molecular Formula C₆H₃ClN₂S [6][8][9][10]

Molecular Weight 170.62 g/mol [6][8][9][10]

Canonical SMILES C1=CC2=C(N=C1Cl)SC=N2 N/A

Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical and

biological systems. The following sections detail the calculated and predicted properties of 5-
Chlorothiazolo[5,4-b]pyridine, providing a basis for experimental design.

Table 2: Summary of Physicochemical Properties
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Property
Predicted/Calculate
d Value

Significance in
Drug Development

Source

Boiling Point
277.4 ± 20.0 °C (at

760 Torr)

Influences purification

methods (distillation)

and thermal stability.

[8]

Density 1.531 ± 0.06 g/cm³

Important for process

chemistry, formulation,

and reaction scaling.

[8]

Aqueous Solubility 58 g/L (at 25 °C)

Affects bioavailability,

formulation options,

and biological assay

design.

[8]

logP (Lipophilicity) ~2.0 - 2.5 (Estimated)

Governs membrane

permeability, protein

binding, and overall

ADME profile.

Estimated based on[9]

[11]

pKa (Basicity) ~0.2 - 0.5 (Estimated)

Influences solubility in

acidic media, salt

formation potential,

and target binding.

Estimated based

on[12]

Aqueous Solubility
The calculated solubility of 58 g/L indicates moderate aqueous solubility.[8] This property is

advantageous for a fragment or building block, as it simplifies handling in aqueous media for

certain reactions and facilitates the preparation of stock solutions for biological screening.

Causality Insight: The presence of two nitrogen atoms in the fused ring system, particularly the

pyridine nitrogen, allows for hydrogen bonding with water molecules, contributing to its

solubility. However, the chlorinated aromatic system provides significant hydrophobic character,

balancing this effect. For derivatives, increasing the lipophilicity through further substitution will

likely decrease aqueous solubility, a critical consideration for downstream applications.
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Lipophilicity (logP)
While no experimental logP value for 5-Chlorothiazolo[5,4-b]pyridine is available, we can

estimate its lipophilicity by observing related structures. The parent thiazolo[5,4-b]pyridine has

a calculated XLogP3 of 1.6, while the isomeric 2-Chlorothiazolo[5,4-b]pyridine has a calculated

XLogP3 of 2.6.[9][11] This suggests that the 5-chloro isomer will have a logP value in the range

of 2.0-2.5, placing it in the desirable "Rule of Five" space for drug-likeness.

Causality Insight: The logP value is a critical determinant of a molecule's ability to cross cellular

membranes. A value in this range suggests good potential for passive diffusion. In drug design,

this parameter is carefully modulated; the chlorine atom increases lipophilicity compared to the

parent scaffold, a common strategy to enhance membrane permeability.

Acidity and Basicity (pKa)
The primary basic center in 5-Chlorothiazolo[5,4-b]pyridine is the pyridine nitrogen atom.

Predicted pKa values for related structures, such as 2-Chlorothiazolo[5,4-b]pyridine (0.17 ±

0.50), suggest that it is a very weak base.[12]

Causality Insight: The electron-withdrawing nature of the fused thiazole ring and the chlorine

atom significantly reduces the electron density on the pyridine nitrogen, thereby lowering its

basicity compared to pyridine itself (pKa ≈ 5.2). This weak basicity means the compound will be

predominantly in its neutral form at physiological pH. This is crucial for cell penetration but may

limit the options for forming stable hydrochloride salts for formulation unless a more basic

center is introduced in its derivatives.

Synthesis and Analytical Characterization Workflow
Ensuring the identity, purity, and stability of a key intermediate like 5-Chlorothiazolo[5,4-
b]pyridine is non-negotiable. The following workflow represents a self-validating system for

quality control.
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Synthesis & Purification

Identity & Structure Confirmation Purity & Quality Control

Synthesis
(e.g., Chloronitropyridine + Thioamide)

Crude Product

Purification
(Column Chromatography or Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, DEPT)

High-Resolution Mass Spectrometry
(HRMS for Exact Mass)

Purity Assessment
(HPLC-UV, >95%)
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Caption: A validated workflow for the synthesis and quality control of 5-Chlorothiazolo[5,4-
b]pyridine.

Synthesis Overview
A prevalent method for constructing the thiazolo[5,4-b]pyridine scaffold is the condensation of

an appropriately substituted chloropyridine with a thioamide or thiourea.[3][13] This approach is

valued for its efficiency and directness in forming the fused heterocyclic system.

Protocol: Structural Elucidation by NMR Spectroscopy
Expertise & Experience: NMR is the definitive technique for confirming the covalent structure of

a molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons on
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the pyridine ring, while ¹³C NMR will verify the carbon skeleton.

Step-by-Step Methodology:

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

Acquisition of ¹H NMR: Acquire a proton spectrum. We expect to see three distinct signals in

the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the

pyridine ring. Their splitting patterns (e.g., doublets, doublet of doublets) will be crucial for

assigning their positions.

Acquisition of ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Six signals are

expected for the six unique carbon atoms in the structure.

DEPT-135 Experiment: Perform a DEPT-135 experiment to differentiate between CH

(positive signal) and CH₂ (negative signal) carbons. Quaternary carbons will be absent. This

confirms the presence of three CH carbons in the aromatic system.

Data Analysis: Integrate the proton signals and analyze the coupling constants (J-values)

and chemical shifts to unambiguously assign the structure.

Protocol: Confirmation of Elemental Composition by
HRMS
Expertise & Experience: While NMR confirms the structure, HRMS provides an exact mass

measurement, validating the elemental formula (C₆H₃ClN₂S) with high precision. This is a

critical, self-validating check. The presence of chlorine provides a definitive isotopic signature.

Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrument Setup: Use an ESI (Electrospray Ionization) source in positive ion mode on a

high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Data Acquisition: Infuse the sample and acquire the mass spectrum.

Data Analysis:

Locate the protonated molecular ion, [M+H]⁺.

Verify its exact mass against the calculated mass for C₆H₄ClN₂S⁺. The measured mass

should be within 5 ppm of the theoretical value.

Crucial Validation: Confirm the presence of the characteristic isotopic pattern for chlorine:

two peaks separated by ~2 Da, with a relative intensity ratio of approximately 3:1 ([M+H]⁺

to [M+2+H]⁺), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Protocol: Purity Determination by HPLC
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the industry

standard for assessing the purity of small molecules. It separates the main compound from any

residual starting materials, by-products, or isomers.

Step-by-Step Methodology:

System Preparation: Use a reverse-phase C18 column. The mobile phase will typically be a

gradient of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with

0.1% formic acid.

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

acetonitrile) at a concentration of ~1 mg/mL.

Method Development: Develop a gradient elution method (e.g., 5% to 95% B over 10-15

minutes) to ensure good separation of the main peak from any impurities.

Analysis: Inject the sample and monitor the elution profile using a UV detector at a

wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

Purity Calculation: The purity is determined by the area percentage of the main peak relative

to the total area of all peaks in the chromatogram. For use as a key intermediate, a purity of

>98% is highly desirable.
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Stability, Storage, and Handling
Trustworthiness: Proper handling and storage are essential to maintain the integrity of the

compound. Based on data from structurally related chlorothiazolopyridines, specific

precautions are warranted.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric

moisture or oxygen. For long-term stability, storage in a freezer at -20°C is recommended.

[12]

Stability: As a chloropyridine derivative, the compound may be susceptible to nucleophilic

aromatic substitution at the 5-position, especially under basic conditions or with strong

nucleophiles. It is also light-sensitive and should be stored in an amber vial or protected from

light.

Safety: While specific toxicity data for 5-Chlorothiazolo[5,4-b]pyridine is not available,

related compounds are classified as harmful if swallowed and cause skin and eye irritation.

[9][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, must be worn when handling the material. All work should be

conducted in a well-ventilated fume hood.

Conclusion and Future Directions
5-Chlorothiazolo[5,4-b]pyridine is a valuable heterocyclic building block with physicochemical

properties that make it suitable for applications in drug discovery, particularly in the synthesis of

kinase inhibitors. Its moderate solubility and estimated drug-like lipophilicity provide a solid

foundation for derivatization. This guide has established a framework for its characterization

and handling, emphasizing a workflow that ensures scientific integrity.

Key data gaps remain, including the experimental determination of its melting point, logP, and

pKa. Future work should focus on obtaining these experimental values to create a complete

and validated physicochemical profile, further enhancing its utility for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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